3-(3-chloro-1H-1,2,4-triazol-1-yl)tricyclo[3.3.1.1~3,7~]decan-1-amine
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Overview
Description
3-(3-chloro-1H-1,2,4-triazol-1-yl)tricyclo[3311~3,7~]decan-1-amine is a complex organic compound that features a triazole ring and a tricyclic decane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-1H-1,2,4-triazol-1-yl)tricyclo[3.3.1.1~3,7~]decan-1-amine typically involves the formation of the triazole ring followed by its attachment to the tricyclic decane structure. . The reaction conditions often include the use of copper(I) salts as catalysts and a suitable solvent such as dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would typically be optimized for cost-effectiveness and scalability, with stringent control over reaction parameters to maintain consistency.
Chemical Reactions Analysis
Types of Reactions
3-(3-chloro-1H-1,2,4-triazol-1-yl)tricyclo[3.3.1.1~3,7~]decan-1-amine can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or the tricyclic decane structure.
Substitution: The chlorine atom on the triazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized triazole derivatives, while substitution reactions can produce a wide range of functionalized triazole compounds.
Scientific Research Applications
3-(3-chloro-1H-1,2,4-triazol-1-yl)tricyclo[3.3.1.1~3,7~]decan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, including antifungal agents, anticancer drugs, and enzyme inhibitors.
Agrochemicals: The compound serves as a precursor for the synthesis of herbicides, fungicides, and insecticides.
Material Science: It is utilized in the production of new functional materials such as polymers and metal-organic frameworks.
Mechanism of Action
The mechanism of action of 3-(3-chloro-1H-1,2,4-triazol-1-yl)tricyclo[3.3.1.1~3,7~]decan-1-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering protein functions . The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-1H-1,2,4-triazol-5-amine
- Methyl-1H-1,2,4-triazole-3-carboxylate
- 4-(4-(((1H-Benzo[d][1,2,3]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline
Uniqueness
3-(3-chloro-1H-1,2,4-triazol-1-yl)tricyclo[3.3.1.1~3,7~]decan-1-amine is unique due to its tricyclic decane structure combined with the triazole ring, which imparts distinct chemical properties and reactivity. This combination is not commonly found in other similar compounds, making it a valuable molecule for specialized applications in various fields.
Properties
Molecular Formula |
C12H17ClN4 |
---|---|
Molecular Weight |
252.74 g/mol |
IUPAC Name |
3-(3-chloro-1,2,4-triazol-1-yl)adamantan-1-amine |
InChI |
InChI=1S/C12H17ClN4/c13-10-15-7-17(16-10)12-4-8-1-9(5-12)3-11(14,2-8)6-12/h7-9H,1-6,14H2 |
InChI Key |
XNDSAQJNRNFACM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)Cl)N |
Origin of Product |
United States |
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